1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 1207050-36-9
Cat. No.: VC6655787
Molecular Formula: C24H20N4O6
Molecular Weight: 460.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207050-36-9 |
|---|---|
| Molecular Formula | C24H20N4O6 |
| Molecular Weight | 460.446 |
| IUPAC Name | 1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C24H20N4O6/c1-31-15-9-10-18(20(12-15)32-2)22-25-21(34-26-22)14-27-19-8-4-3-7-17(19)23(29)28(24(27)30)13-16-6-5-11-33-16/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | BFSNWZCEQGURTG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Analysis
The compound’s quinazoline-2,4(1H,3H)-dione scaffold consists of a bicyclic system with ketone groups at positions 2 and 4. At the 1-position, a methylene bridge connects the core to a 1,2,4-oxadiazole ring, which is further substituted with a 2,4-dimethoxyphenyl group. The 3-position hosts a furan-2-ylmethyl moiety via another methylene linker . This arrangement introduces multiple hydrogen-bond acceptors (e.g., oxadiazole oxygen, furan oxygen, and ketone groups), potentially enhancing interactions with biological targets.
Key physicochemical parameters include:
The presence of methoxy groups (logP-enhancing) and polar heterocycles (solubility-limiting) suggests moderate lipophilicity, though experimental solubility data remain unreported.
Synthetic Pathways and Methodological Considerations
General Synthesis of Quinazoline-Dione Derivatives
While no explicit synthesis route for this compound is documented, analogous quinazoline-diones are typically synthesized through a multi-step process:
-
Core Formation: Condensation of anthranilic acid derivatives with urea or phosgene generates the quinazoline-2,4-dione nucleus .
-
Oxadiazole Incorporation: Cyclization of amidoximes or reaction of nitrile oxides with nitriles forms the 1,2,4-oxadiazole ring. For this compound, 2,4-dimethoxyphenyl-substituted precursors likely undergo [3+2] cycloaddition with nitrile oxides .
-
Alkylation: Introduction of the furan-2-ylmethyl group at the 3-position via nucleophilic substitution or Mitsunobu reaction, as evidenced by methods for related derivatives .
A proposed synthetic route is outlined below:
where denotes the 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group. Purification likely involves column chromatography and recrystallization, given the compound’s structural complexity .
The absence of thiol or fluorophenyl groups in this compound may reduce toxicity but also limit potency compared to analogs . Further studies are needed to evaluate its efficacy spectrum and resistance profile.
Challenges and Future Directions
Knowledge Gaps and Research Opportunities
-
Synthetic Optimization: Developing efficient routes to scale-up production while minimizing side reactions (e.g., oxadiazole ring-opening).
-
ADME Profiling: Predicting absorption, distribution, metabolism, and excretion using in silico models, given the lack of experimental pharmacokinetic data.
-
Target Validation: Confirming enzyme inhibition mechanisms via crystallography or mutagenesis studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume